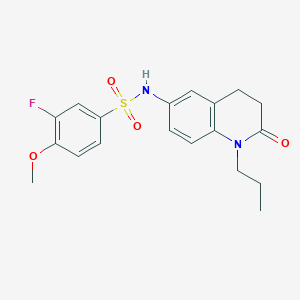
3-fluoro-4-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-fluoro-4-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, which is a common functional group in many pharmaceutical drugs . The molecule also contains a 2-oxo-1,2,3,4-tetrahydroquinoline group, which is a type of heterocyclic compound. The presence of a fluorine atom and a methoxy group on the benzene ring could potentially influence the molecule’s reactivity and biological activity.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydroquinoline ring, the introduction of the sulfonamide group, and the addition of the fluorine and methoxy groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The benzenesulfonamide group could potentially undergo a variety of reactions, including substitution and elimination reactions. The tetrahydroquinoline ring might also participate in various reactions, depending on the specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and stability .科学的研究の応用
Molecular Interactions and Structural Analysis
- Intramolecular and Intermolecular Interactions : A study by Gelbrich, Haddow, and Griesser (2011) on a related compound highlights the significance of intramolecular N—H⋯O=S interaction and intermolecular N—H⋯O=C hydrogen bonds, which lead to the formation of hydrogen-bonded chains. Such molecular interactions are crucial for understanding the structural stability and reactivity of sulfonamide derivatives in various chemical environments Gliquidone.
Photodynamic Therapy and Fluorescence
- Photodynamic Therapy Application : Pişkin, Canpolat, and Öztürk (2020) investigated new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for their photophysical and photochemical properties. These compounds exhibit promising applications in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties Zinc Phthalocyanine.
Antiviral and Antitumor Properties
Anti-Dengue Virus Activity : Lee et al. (2017) synthesized diarylpyrazolylquinoline derivatives, including compounds structurally similar to the query molecule, demonstrating potent anti-dengue virus activity. This research emphasizes the potential of such derivatives as antiviral agents Diarylpyrazolylquinoline Derivatives.
Antitumor Activity : Alqasoumi et al. (2010) explored tetrahydroquinoline derivatives bearing the sulfonamide moiety for their in vitro antitumor activity, underscoring the therapeutic potential of these compounds against various cancer types Tetrahydroquinoline Derivatives.
Fluorescent Probes for Metal Ions
- Zinc(II) Detection : Kimber et al. (2003) synthesized analogues related to the Zinquin ester, a specific fluorophore for Zn(II), providing insights into the design of fluorescent probes for metal ion detection. The study highlights the role of methoxy and sulfonyl groups in modulating the fluorescent properties of such compounds Zinquin-Related Fluorophore.
将来の方向性
特性
IUPAC Name |
3-fluoro-4-methoxy-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4S/c1-3-10-22-17-7-5-14(11-13(17)4-9-19(22)23)21-27(24,25)15-6-8-18(26-2)16(20)12-15/h5-8,11-12,21H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWZURUXOJLLMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-4-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

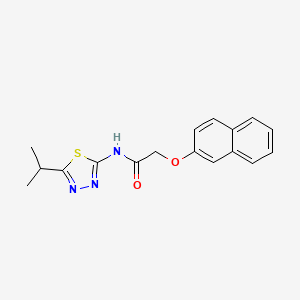
![2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2753506.png)

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxybenzamide](/img/structure/B2753509.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2753510.png)

![N-(benzoyloxy)-N-((E)-{1-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)amine](/img/structure/B2753516.png)

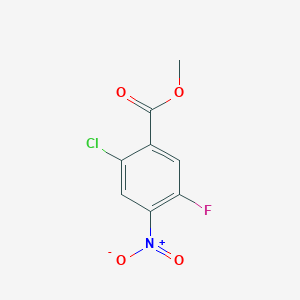
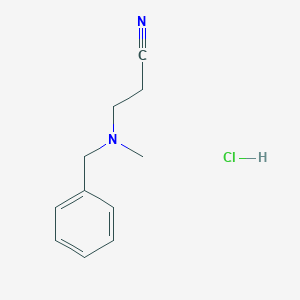
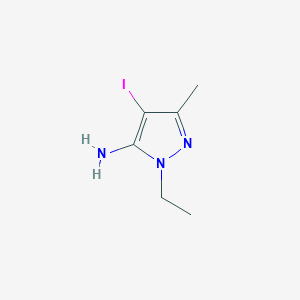
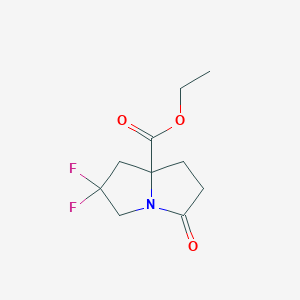
![N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2753525.png)
![N-(cyanomethyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B2753526.png)